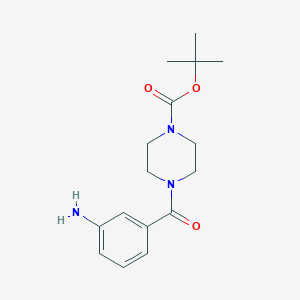

Tert-butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate

Descripción general

Descripción

Tert-butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H23N3O3 and a molecular weight of 305.37 g/mol. This compound consists of a tert-butyl group, a piperazine ring, and an amino benzoyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the reaction of tert-butyl 4-hydroxypiperazine-1-carboxylate with 3-aminobenzoyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Reagents like acyl chlorides or anhydrides can be used in the presence of a base to form amides.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Amide derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Tert-butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate has been studied for its antimicrobial properties against various bacterial strains. The following table summarizes the inhibition zones observed in studies:

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 18 | 100 |

| Pseudomonas aeruginosa | 12 | 100 |

These results indicate that the compound exhibits significant antimicrobial activity, suggesting its potential use in treating infections caused by resistant bacterial strains.

Anticancer Activity

In vitro studies have demonstrated the compound's ability to inhibit cancer cell proliferation. The following table presents the IC50 values for different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

These findings suggest that this compound may exert selective cytotoxic effects on cancer cells, potentially making it a candidate for anticancer drug development.

Antimicrobial Efficacy

A study assessed the antimicrobial properties of this compound against multi-drug resistant strains. The results indicated significant inhibition, highlighting its potential role in treating infections caused by resistant bacteria.

Cancer Cell Studies

Another research project focused on the anticancer effects of the compound on various cancer cell lines. The study revealed that the compound induced apoptosis, characterized by increased caspase activity and DNA fragmentation, further supporting its potential as an anticancer agent.

Mecanismo De Acción

The mechanism of action of tert-butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring and the amino benzoyl group can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biological pathways, leading to its observed effects .

Comparación Con Compuestos Similares

Similar Compounds

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: An ester derivative with similar structural features.

Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: A hydrazide derivative with comparable properties.

Uniqueness

Tert-butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate is unique due to the presence of the 3-aminobenzoyl group, which imparts specific chemical and biological properties.

Actividad Biológica

Tert-butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate (TBAP) is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of TBAP, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

TBAP is characterized by its piperazine ring, which is a common scaffold in many pharmacologically active compounds. The structure can be represented as follows:

- Molecular Formula : C₁₃H₁₈N₂O₂

- Molecular Weight : 238.29 g/mol

- CAS Number : 17750332

The presence of the tert-butyl group enhances the lipophilicity of the compound, which may influence its absorption and distribution in biological systems.

TBAP exhibits a range of biological activities, primarily due to its interaction with various biological targets:

- Antimicrobial Activity : Research indicates that TBAP has potential antimicrobial properties, particularly against Gram-negative bacteria. Its mechanism involves inhibiting bacterial efflux pumps, which are crucial for multidrug resistance in bacteria .

- Neuroprotective Effects : Preliminary studies suggest that TBAP may have neuroprotective properties. It appears to modulate neuroinflammatory responses and reduce oxidative stress in neuronal cells, which is critical in neurodegenerative diseases like Alzheimer's .

Pharmacological Studies

A summary of notable studies regarding TBAP's biological activity is presented in the table below:

Case Studies

- Neuroprotective Study : In vitro experiments showed that TBAP significantly increased the viability of astrocytes treated with Aβ peptides. The compound reduced pro-inflammatory cytokines (e.g., TNF-α), indicating a potential role in mitigating neuroinflammation associated with Alzheimer's disease .

- Antimicrobial Efficacy : A study focused on TBAP's ability to combat bacterial resistance demonstrated that it effectively inhibited the growth of several resistant bacterial strains by targeting their efflux mechanisms. This finding suggests its potential as a lead compound for developing new antimicrobial agents .

Safety and Toxicity

While TBAP shows promising biological activities, understanding its safety profile is crucial for therapeutic applications. Current data on toxicity indicate that it has a moderate safety margin; however, comprehensive toxicological studies are necessary to establish its safety for clinical use.

Propiedades

IUPAC Name |

tert-butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-9-7-18(8-10-19)14(20)12-5-4-6-13(17)11-12/h4-6,11H,7-10,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWKOFOBSMSOHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590434 | |

| Record name | tert-Butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883554-97-0 | |

| Record name | 1,1-Dimethylethyl 4-(3-aminobenzoyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883554-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.